Comprehensive Toxicity and Safety Profiling of 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine Dihydrochloride: A Technical Whitepaper
Comprehensive Toxicity and Safety Profiling of 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine Dihydrochloride: A Technical Whitepaper
Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Early-Stage in vitro Toxicology & Safety Pharmacology
Executive Summary
The compound 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride (CAS: 93690-16-5) is a highly functionalized biochemical building block. Its core architecture—a 5-aminopyrazole—is a privileged pharmacophore widely utilized in the design of potent kinase inhibitors targeting RET, Trk, p38 MAPK, and CDKs . The aminopyrazole moiety acts as an exceptional ATP-competitive hinge binder. However, this structural advantage is intrinsically linked to specific toxicological liabilities, most notably metabolic bioactivation, off-target kinase cytotoxicity, and potential genotoxicity.
As a Senior Application Scientist, I have designed this technical guide to deconstruct the mechanistic safety profile of this compound. This document moves beyond standard safety data sheets to provide a rigorous, self-validating framework for evaluating the toxicity of aminopyrazole derivatives during hit-to-lead and lead optimization phases.
Structural Liabilities and Mechanistic Toxicology
To accurately profile the safety of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine, we must first analyze the causality behind its potential toxicities based on its molecular architecture.
The Aminopyrazole Core: Metabolic Bioactivation
While 5-aminopyrazoles are excellent kinase hinge binders, the electron-rich nature of the pyrazole ring makes it highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes (primarily CYP3A4). This oxidation frequently generates electrophilic reactive intermediates, such as imine or nitrenium species . If these intermediates are not rapidly neutralized by endogenous glutathione (GSH), they will covalently bind to hepatic macromolecules, initiating idiosyncratic drug-induced liver injury (DILI).
The 3-Methoxyphenyl Moiety: O-Demethylation
The meta-methoxy substitution on the phenyl ring presents a secondary metabolic liability. CYP-mediated O-demethylation yields a reactive phenol. Subsequent oxidation of this phenol can form highly redox-active ortho- or para-quinones. These quinones deplete cellular antioxidants and induce oxidative stress via the generation of reactive oxygen species (ROS).
The Dihydrochloride Salt Form: Artifactual Cytotoxicity
The compound is supplied as a dihydrochloride salt. While this enhances aqueous solubility, dissolving it in unbuffered in vitro assay media releases two equivalents of HCl. This localized pH shock can induce rapid cellular necrosis that mimics compound-driven cytotoxicity. Causality in experimental design: All cellular assays must utilize media heavily buffered with HEPES to prevent false-positive toxicity readouts.
Visualizing the Toxicological Pathways
To conceptualize the primary liability of this compound, the following diagram maps the CYP450-mediated bioactivation pathway and the competing detoxification route.
Figure 1: CYP450-mediated bioactivation pathway of the aminopyrazole scaffold and GSH trapping.
Quantitative Safety Thresholds
When advancing 4-(3-methoxyphenyl)-1H-pyrazol-5-amine derivatives through the drug development pipeline, raw data must be benchmarked against strict go/no-go thresholds. Table 1 summarizes the quantitative parameters required to validate the safety of this scaffold.
Table 1: Baseline Safety & Toxicity Thresholds for Aminopyrazole Derivatives
| Assay / Parameter | Target Threshold | Mechanistic Rationale | Typical Aminopyrazole Liability |
| Cytotoxicity (HepG2) | CC₅₀ > 50 µM | Ensures a therapeutic window between target kinase inhibition and general cell death. | Off-target kinase inhibition leading to broad cytotoxicity. |
| hERG Inhibition | IC₅₀ > 10 µM | Mitigates risk of QT prolongation and fatal arrhythmias (Torsades de Pointes) . | Basic amines often bind the hERG potassium channel pore. |
| Ames Fluctuation Test | Negative (all strains) | Prevents advancement of mutagenic/carcinogenic compounds . | Primary aromatic amines can be oxidized to DNA-reactive nitrenium ions. |
| Reactive Metabolites | < 50 pmol eq/mg protein | Limits covalent binding to hepatic proteins, reducing risk of idiosyncratic DILI. | Oxidation of the pyrazole ring to electrophilic species. |
Tiered Safety Screening Workflow
Safety profiling must be executed sequentially to optimize resource allocation. The workflow below illustrates the critical path for evaluating 4-(3-methoxyphenyl)-1H-pyrazol-5-amine.
Figure 2: Tiered safety screening workflow for early-stage evaluation of aminopyrazole derivatives.
Experimental Protocol: LC-MS/MS Reactive Metabolite Trapping
To directly address the primary liability of the aminopyrazole core, we must quantify its propensity for bioactivation. The following methodology outlines a self-validating system using Human Liver Microsomes (HLMs) and Glutathione (GSH) trapping.
Causality & Design: GSH is utilized because its nucleophilic thiol mimics the sulfhydryl groups on hepatic proteins. By tracking the formation of GSH-adducts via mass spectrometry, we can quantify the exact amount of reactive intermediate generated before it causes cellular damage.
Step 1: Master Mix Preparation & pH Control
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Prepare a 100 mM potassium phosphate buffer. Critical Step: Due to the dihydrochloride salt of the test compound, verify and strictly adjust the final buffer to pH 7.4. Failure to do so will denature the CYP enzymes.
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Add pooled HLMs to achieve a final protein concentration of 1.0 mg/mL.
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Spike in 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride to a final concentration of 10 µM.
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Add GSH to a final concentration of 5 mM.
Step 2: Reaction Initiation & Self-Validation Controls
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
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Self-Validating Controls: In parallel, run the following to ensure system integrity:
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Vehicle Control: DMSO only (baseline noise).
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Positive Control: 10 µM Acetaminophen (known to form the reactive NAPQI intermediate; proves CYP system is active).
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Negative Control: Test compound + HLMs + GSH, but without the NADPH system (proves that any detected adducts are strictly metabolism-dependent, not artifacts of chemical degradation).
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Step 3: Incubation and Quenching
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Incubate the samples at 37°C for 60 minutes in a shaking water bath (150 rpm).
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Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The rapid protein precipitation halts all enzymatic activity immediately.
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Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
Step 4: LC-MS/MS Analysis
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Transfer the supernatant to LC vials.
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Analyze via LC-MS/MS using a triple quadrupole mass spectrometer.
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Detection Strategy: Utilize a neutral loss scan of 129 Da (representing the loss of pyroglutamic acid from the GSH moiety) in positive ion mode. This selectively filters the data to only show GSH adducts of the aminopyrazole core, allowing for precise quantification of the bioactivation liability.
References
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Title: Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
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Title: Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes Source: Chemical Research in Toxicology (via PubMed) URL: [Link]
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Title: ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Test No. 471: Bacterial Reverse Mutation Test (Ames Test) Source: OECD Guidelines for the Testing of Chemicals URL: [Link]
